molecular formula C23H22N2O4 B4922090 7,7-dimethyl-4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7,7-dimethyl-4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B4922090
M. Wt: 390.4 g/mol
InChI Key: YENPMDRUYZHTDF-UHFFFAOYSA-N
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Description

7,7-dimethyl-4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with a unique structure that includes a quinoline core, nitrophenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, use of automated reactors, and optimization of reaction parameters are employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to quinoline derivatives with different functional groups.

Scientific Research Applications

7,7-dimethyl-4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents on the aromatic rings. Examples are:

  • 4-phenylquinoline
  • 3-nitroquinoline
  • 7,7-dimethylquinoline derivatives

Uniqueness

The uniqueness of 7,7-dimethyl-4-(3-nitrophenyl)-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

7,7-dimethyl-4-(3-nitrophenyl)-1-phenyl-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-23(2)13-19-22(20(26)14-23)18(15-7-6-10-17(11-15)25(28)29)12-21(27)24(19)16-8-4-3-5-9-16/h3-11,18H,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENPMDRUYZHTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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